molecular formula C12H15N5O B11865840 4-(1-aziridinyl)-1-tetrahydro-2H-pyran-2-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 93086-44-3

4-(1-aziridinyl)-1-tetrahydro-2H-pyran-2-yl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11865840
CAS No.: 93086-44-3
M. Wt: 245.28 g/mol
InChI Key: WOWVNYFKIVFUJC-UHFFFAOYSA-N
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Description

The compound 4-(1-aziridinyl)-1-tetrahydro-2H-pyran-2-yl-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by two key substituents:

  • Aziridinyl group: A strained three-membered nitrogen-containing ring known for its alkylating properties, often associated with DNA crosslinking and antitumor activity.
  • Tetrahydro-2H-pyran-2-yl group: A six-membered oxygen-containing heterocycle that enhances solubility and metabolic stability compared to non-oxygenated analogs.

Pyrazolo[3,4-d]pyrimidines are purine analogs with diverse pharmacological activities, including antitumor, antibacterial, and kinase inhibitory effects .

Properties

CAS No.

93086-44-3

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

4-(aziridin-1-yl)-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H15N5O/c1-2-6-18-10(3-1)17-12-9(7-15-17)11(13-8-14-12)16-4-5-16/h7-8,10H,1-6H2

InChI Key

WOWVNYFKIVFUJC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=NC=N3)N4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aziridin-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The starting materials might include aziridine, tetrahydro-2H-pyran, and pyrazolo[3,4-d]pyrimidine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: Aziridine can be introduced through nucleophilic substitution reactions.

    Cyclization reactions: Formation of the pyrazolopyrimidine core through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(aziridin-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4-(aziridin-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Pathways involved: Affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Aziridinyl vs. Azetidine/Amino Groups: The aziridinyl group in the target compound introduces higher ring strain compared to azetidine (4-membered, ) or piperidine (6-membered, Structure D). In contrast, benzothiazole-substituted derivatives () lack alkylating substituents but exhibit antibacterial activity due to the electron-deficient benzothiazole moiety .

Tetrahydro-2H-Pyran vs. Other Heterocycles: The tetrahydro-2H-pyran group improves aqueous solubility compared to non-oxygenated rings (e.g., piperidine in Structure D). This property is critical for bioavailability . Chloroethyl-substituted analogs () prioritize alkylation over solubility, limiting their therapeutic window .

Biological Activity Trends :

  • Aziridinyl and chloroethyl groups correlate with antitumor mechanisms (DNA alkylation), while benzothiazole derivatives target bacterial enzymes .
  • The absence of reported activity for the target compound suggests further in vitro studies are needed to validate its efficacy and safety.

Biological Activity

The compound 4-(1-aziridinyl)-1-tetrahydro-2H-pyran-2-yl-1H-pyrazolo[3,4-d]pyrimidine , with CAS number 93086-44-3 , belongs to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C12H15N5O
  • Molar Mass : 245.28 g/mol
PropertyValue
Molecular FormulaC12H15N5O
Molar Mass245.28 g/mol
CAS Number93086-44-3

The biological activity of pyrazolo[3,4-d]pyrimidines is largely attributed to their ability to inhibit various kinases involved in cell signaling pathways. The structural features of these compounds allow them to mimic adenosine triphosphate (ATP), facilitating binding to kinase active sites. This inhibition can lead to the suppression of tumor growth and modulation of inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(1-aziridinyl)-1-tetrahydro-2H-pyran-2-yl-1H-pyrazolo[3,4-d]pyrimidine. For instance, research indicates that derivatives in this class can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). The IC50 values for these compounds range from 0.3 to 24 µM , showcasing their potency against various cancer cell lines.

Case Study : A derivative with an aziridinyl group demonstrated significant inhibition of tumor growth in MCF-7 breast cancer models, inducing apoptosis and inhibiting cell migration and cycle progression. Molecular docking studies revealed favorable binding interactions with the target proteins, suggesting a well-defined mechanism of action.

Antimicrobial Activity

The pyrazolo[3,4-d]pyrimidine scaffold has also been explored for its antimicrobial properties. Compounds exhibiting this structure have shown effectiveness against bacterial strains, making them potential candidates for antibiotic development. Their unique mechanism may exploit bacterial-specific pathways not present in human cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidines. Modifications at various positions on the core structure can significantly influence potency and selectivity.

Modification PositionEffect on Activity
Position 1Increased EGFR selectivity
Position 4Enhanced anti-tumor efficacy
Position 5Improved solubility and bioavailability

Research Findings

Recent literature has documented several derivatives of pyrazolo[3,4-d]pyrimidine that have progressed into clinical trials due to their promising biological profiles. Notably:

  • Compound 5i : Identified as a potent dual inhibitor with IC50 values of 0.3 µM for EGFR and 7.6 µM for VEGFR2.
  • Phenylpyrazolo[3,4-d]pyrimidines : Exhibited multitarget inhibition with significant anticancer activity against various cell lines.

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